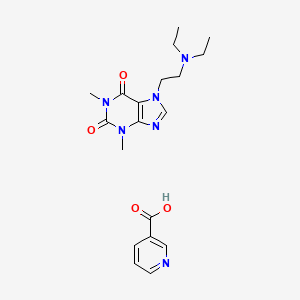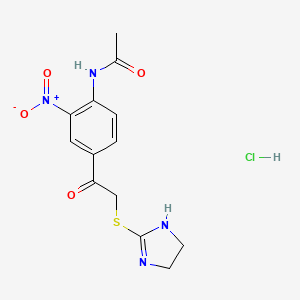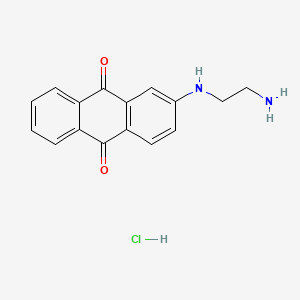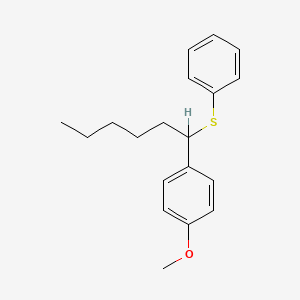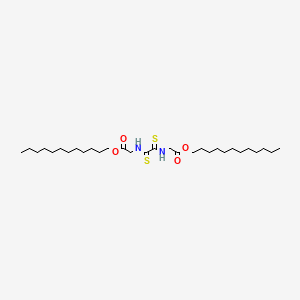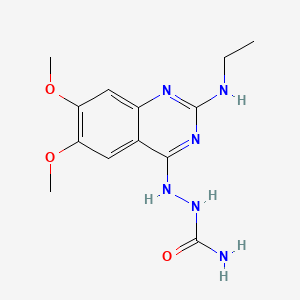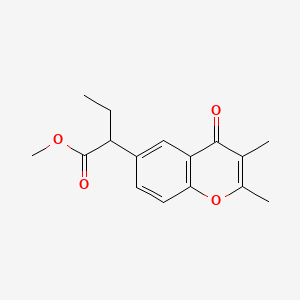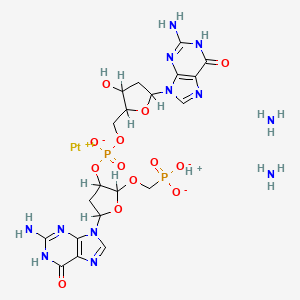
4,4'-(2,2-Dichloroethylidene)bisphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2,2-Dichloroethylidene)bisphenol is an organic compound with the molecular formula C14H12Cl2O2. It is a derivative of bisphenol, where the central carbon atom is substituted with two chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,2-Dichloroethylidene)bisphenol typically involves the reaction of bisphenol A with chloroacetyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.
Industrial Production Methods
In industrial settings, the production of 4,4’-(2,2-Dichloroethylidene)bisphenol is carried out in large-scale reactors with controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process also involves purification steps such as recrystallization and distillation to remove impurities.
化学反应分析
Types of Reactions
4,4’-(2,2-Dichloroethylidene)bisphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized products.
Reduction: Hydroxy derivatives.
Substitution: Various substituted bisphenol derivatives.
科学研究应用
4,4’-(2,2-Dichloroethylidene)bisphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials, including plastics and resins.
作用机制
The mechanism of action of 4,4’-(2,2-Dichloroethylidene)bisphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
相似化合物的比较
Similar Compounds
4,4’-(Hexafluoroisopropylidene)diphenol: This compound has a similar structure but with fluorine atoms instead of chlorine.
Bisphenol A: The parent compound of 4,4’-(2,2-Dichloroethylidene)bisphenol, with no halogen substitution.
Uniqueness
4,4’-(2,2-Dichloroethylidene)bisphenol is unique due to the presence of chlorine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other bisphenol derivatives may not be effective.
属性
CAS 编号 |
13005-40-8 |
|---|---|
分子式 |
C14H12Cl2O2 |
分子量 |
283.1 g/mol |
IUPAC 名称 |
4-[2,2-dichloro-1-(4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H12Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,13-14,17-18H |
InChI 键 |
YVQVKDACGUDFMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



